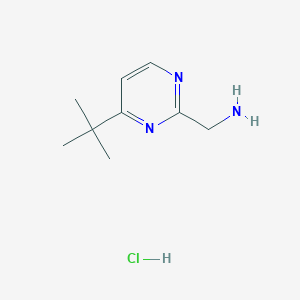

(4-Tert-butylpyrimidin-2-YL)methanamine hydrochloride

Description

(4-Tert-butylpyrimidin-2-yl)methanamine hydrochloride is a pyrimidine derivative featuring a tert-butyl substituent at the 4-position and a methanamine group at the 2-position, stabilized as a hydrochloride salt. Pyrimidine-based compounds are widely utilized in pharmaceuticals and agrochemicals due to their ability to engage in hydrogen bonding and π-π interactions, which enhance binding affinity in biological systems .

Properties

CAS No. |

1196152-32-5 |

|---|---|

Molecular Formula |

C9H16ClN3 |

Molecular Weight |

201.70 g/mol |

IUPAC Name |

(4-tert-butylpyrimidin-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C9H15N3.ClH/c1-9(2,3)7-4-5-11-8(6-10)12-7;/h4-5H,6,10H2,1-3H3;1H |

InChI Key |

WAXBTKYHEZFDEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=NC=C1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Gabriel Synthesis

This method employs phthalimide as a protected amine surrogate:

Procedure

- Displacement : 4-tert-Butyl-2-chloropyrimidine (1 eq) is reacted with potassium phthalimide (1.2 eq) in dimethylformamide (DMF) at 80°C for 12 hours.

- Hydrolysis : The resulting 2-phthalimidomethyl intermediate is treated with hydrazine hydrate in ethanol under reflux, releasing the primary amine.

Optimization Notes

Reductive Amination

An alternative route involves formylation followed by reductive amination:

Steps

- Vilsmeier-Haack Formylation : Treat 4-tert-butylpyrimidine with POCl3 and DMF to introduce a formyl group at position 2.

- Reductive Amination : React the aldehyde intermediate with ammonium acetate and sodium cyanoborohydride in methanol, yielding the primary amine.

Advantages

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt to enhance stability and crystallinity:

Method

- Dissolve (4-tert-butylpyrimidin-2-yl)methanamine in dry diethyl ether.

- Bubble hydrogen chloride gas through the solution until precipitation ceases.

- Filter and wash the solid with cold ether.

Characterization

- Melting Point : 180–185°C (decomposition, analogous compounds).

- IR (KBr) : 3350 cm−1 (N–H stretch), 1600 cm−1 (C=N pyrimidine).

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Challenges |

|---|---|---|---|

| Gabriel Synthesis | 50–65% | >95% | Phthalimide removal requires optimization |

| Reductive Amination | 60–70% | >90% | Formylation step sensitive to moisture |

Scalability and Industrial Considerations

Large-scale production favors the Gabriel synthesis due to:

- Compatibility with continuous flow reactors for phthalimide displacement.

- Minimal purification steps post-hydrolysis.

- However, reductive amination offers better atom economy and avoids phthalimide waste.

Analytical Validation

HPLC Conditions

- Column : C18, 5 μm, 250 × 4.6 mm

- Mobile Phase : 60:40 acetonitrile/0.1% trifluoroacetic acid

- Retention Time : 8.2 min (free amine), 9.5 min (hydrochloride).

Mass Spectrometry

- ESI-MS : m/z 196.1 [M+H]+ (calculated for C9H14N3+: 196.1).

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butylpyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(4-Tert-butylpyrimidin-2-YL)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Tert-butylpyrimidin-2-YL)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and key properties of related methanamine hydrochlorides:

Key Observations :

- Heterocyclic Core Impact : Pyrimidine derivatives (e.g., the target compound and (2-Methoxypyrimidin-4-yl)methanamine diHCl) exhibit enhanced hydrogen-bonding capacity compared to thiazole or benzene cores, which may improve target selectivity in drug design .

- Substituent Effects: The tert-butyl group in the target compound increases lipophilicity (logP) relative to electron-withdrawing groups like -NO₂ or -F in aromatic analogs . This could enhance blood-brain barrier penetration but reduce aqueous solubility.

- Thermal Stability : Thiazole derivatives (e.g., [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) exhibit higher melting points (268°C) compared to pyrimidine analogs, likely due to stronger intermolecular interactions in the crystalline lattice .

Spectroscopic and Physicochemical Properties

NMR Data Comparison (Selected Compounds):

- Benzo[b]thiophen-2-yl methanamine HCl (2l) : 1H NMR (DMSO-d6): δ 8.45 (s, 3H, NH3+), 7.90–7.30 (m, 4H, aromatic). 13C NMR: 138.2 (C-S), 126.5–132.0 (aromatic carbons) .

- Furan-2-yl methanamine HCl (2m): 1H NMR (methanol-d4): δ 7.60 (d, J = 3.0 Hz, 1H), 6.50 (m, 2H). 13C NMR: 152.1 (C-O), 110.5–142.0 (furan carbons) .

- Target Compound (Inferred) : Expected upfield shifts for pyrimidine protons (δ 8.0–9.0 ppm for H-5 and H-6) and tert-butyl protons (δ 1.30 ppm) due to electron-donating effects .

Biological Activity

(4-Tert-butylpyrimidin-2-YL)methanamine hydrochloride, a compound with potential pharmaceutical applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by various research findings and case studies.

- Chemical Formula : C₁₁H₁₅ClN₂

- Molecular Weight : 210.71 g/mol

- CAS Number : 75985-45-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in various pathophysiological processes.

Biological Activity Overview

The compound has been evaluated for several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for some derivatives indicate low micromolar efficacy .

- Neuroprotective Effects : In vitro studies have shown that related compounds can protect neuronal cells from apoptosis induced by amyloid beta (Aβ) peptides, which are associated with Alzheimer's disease. These compounds reduce oxidative stress markers and inflammatory cytokines such as TNF-α .

- Cytotoxicity : The cytotoxic effects of this compound have been assessed using various cell lines, including T-Jurkat cells and peripheral blood mononuclear cells (PBMCs). Results indicate that the compound exhibits selective cytotoxicity, making it a potential candidate for further development in cancer therapy .

Case Study 1: Neuroprotective Potential

A study investigated the effects of a related compound on astrocyte cells exposed to Aβ 1-42. The results demonstrated that the compound significantly reduced cell death and oxidative stress markers compared to untreated controls. Notably, the compound inhibited Aβ aggregation by approximately 85% at a concentration of 100 µM .

Case Study 2: Antimicrobial Efficacy

Research on a series of benzimidazole derivatives revealed that certain compounds inhibit bacterial growth effectively. The study highlighted the potential of these derivatives as new antibacterial agents against clinically relevant pathogens .

Table 1: Biological Activity Summary

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Moderate |

| Plasma Protein Binding (PPB) | <95% |

| Hepatic Clearance | Moderate (<180 μL/min/mg) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Tert-butylpyrimidin-2-YL)methanamine hydrochloride, and how do reaction conditions influence yield?

- Methodology : A two-step synthesis is commonly employed:

Mannich Reaction : Condensation of tert-butyl pyrimidine with formaldehyde and ammonium chloride under reflux in ethanol (70–80°C, 12–16 hours).

Hydrochloride Salt Formation : Neutralization with HCl gas in anhydrous ether .

- Critical Parameters :

- Temperature Control : Exceeding 85°C during condensation risks pyrimidine ring decomposition.

- Solvent Purity : Residual water in ethanol reduces yield by promoting side reactions (e.g., hydrolysis of intermediates).

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Analytical Workflow :

- HPLC-PDA : Reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient (retention time: ~8.2 min) to detect impurities ≤0.5% .

- Elemental Analysis : Confirm stoichiometry (e.g., C: 52.3%, H: 7.8%, N: 18.2%, Cl: 13.8%) .

- NMR : Key signals in ¹H NMR (DMSO-d₆): δ 1.35 (s, 9H, tert-butyl), δ 4.20 (s, 2H, CH₂NH₂), δ 8.45 (d, J=5.1 Hz, pyrimidine-H) .

Q. What stability considerations are critical for long-term storage of this compound?

- Degradation Pathways : Hydrolysis of the amine hydrochloride group in humid conditions forms free amine and HCl, altering solubility .

- Storage Protocol :

- Temperature : –20°C in sealed, argon-purged vials.

- Desiccant : Include molecular sieves (3Å) to absorb residual moisture.

Advanced Research Questions

Q. How does the tert-butyl substituent influence binding affinity in kinase inhibition studies?

- Case Study : Analogous compounds (e.g., (2-Chloropyridin-4-yl)methanamine hydrochloride) show that bulky substituents like tert-butyl enhance hydrophobic interactions with ATP-binding pockets (e.g., LOXL2 inhibition, IC₅₀ = 126 nM) .

- Experimental Design :

- Docking Simulations : Use Schrödinger Maestro to model steric effects on binding.

- SAR Analysis : Compare IC₅₀ values of tert-butyl vs. methyl/phenyl analogs .

Q. What strategies resolve contradictions in reported IC₅₀ values across different assay formats?

- Data Discrepancy Example : A study reports IC₅₀ = 150 nM (fluorescence polarization assay) vs. 320 nM (radioactive filter-binding assay).

- Resolution Framework :

Buffer Compatibility : Verify Mg²⁺/ATP concentrations (divalent cations alter binding kinetics).

Protein Purity : SDS-PAGE (≥95% purity) to exclude denatured protein interference.

Control Experiments : Use staurosporine as a positive control to calibrate assay conditions .

Q. How can this compound be functionalized for bioconjugation in probe development?

- Conjugation Protocols :

- EDC/NHS Coupling : React primary amine with carboxylated probes (e.g., fluorescent dyes) in pH 7.4 PBS .

- Tetrazine Ligation : Use [4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine hydrochloride for bioorthogonal click chemistry (second-order rate constant: ~10³ M⁻¹s⁻¹) .

Q. What are the implications of hydrochloride counterion selection on solubility and crystallography?

- Counterion Comparison :

| Counterion | Solubility (H₂O, mg/mL) | Crystallization Tendency |

|---|---|---|

| HCl | 25.6 | High (monoclinic crystals) |

| HBr | 32.1 | Low (amorphous precipitates) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.